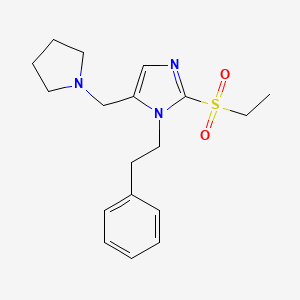![molecular formula C22H28N2OS B6076929 N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide, commonly known as PAPP, is a synthetic compound that has been used extensively in scientific research. PAPP is a potent inhibitor of pregnancy-associated plasma protein-A (PAPP-A), an enzyme that plays a critical role in the regulation of insulin-like growth factor (IGF) signaling.
Wirkmechanismus
PAPP inhibits the activity of N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide by binding to its catalytic domain, thereby preventing the cleavage of IGF-binding proteins (IGFBPs). This results in increased levels of free IGFs, which can then bind to their receptors and activate downstream signaling pathways. The exact mechanism by which this compound regulates IGF signaling is not fully understood, but it is thought to involve the modulation of IGF bioavailability and receptor activation.
Biochemical and Physiological Effects:
PAPP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, PAPP has been shown to increase the proliferation and survival of various cell types, including cancer cells. In animal models, PAPP has been shown to promote bone growth and improve glucose tolerance. PAPP has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PAPP in lab experiments is its potency and specificity for N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide inhibition. PAPP is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of PAPP is its potential toxicity and off-target effects, which must be carefully monitored and controlled in experimental settings.
Zukünftige Richtungen
Future research on PAPP could focus on its potential therapeutic applications in various pathological conditions, such as cancer, cardiovascular disease, and diabetes. Additional studies are needed to elucidate the exact mechanisms by which N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide regulates IGF signaling and to identify novel targets for therapeutic intervention. The development of more potent and selective PAPP inhibitors could also lead to the discovery of new drug candidates for the treatment of various diseases.
Synthesemethoden
The synthesis of PAPP involves the reaction of 3-phenylpropylamine with 2-(phenylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with piperidine to form the final compound, PAPP. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
PAPP has been used extensively in scientific research to investigate the role of N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide in various physiological processes. This compound is known to regulate the bioavailability of IGFs, which are important growth factors involved in cell proliferation, differentiation, and survival. This compound has also been implicated in the development of cardiovascular disease, cancer, and other pathological conditions.
Eigenschaften
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c25-22(18-26-21-13-5-2-6-14-21)23-20-12-8-16-24(17-20)15-7-11-19-9-3-1-4-10-19/h1-6,9-10,13-14,20H,7-8,11-12,15-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNCCOLHAAWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)

![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)

![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
